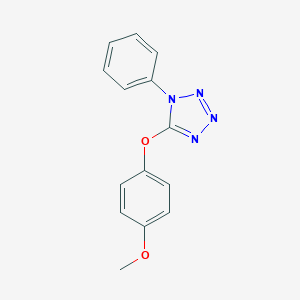

5-(4-Methoxyphenoxy)-1-phenyltetrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12N4O2 |

|---|---|

Molecular Weight |

268.27 g/mol |

IUPAC Name |

5-(4-methoxyphenoxy)-1-phenyltetrazole |

InChI |

InChI=1S/C14H12N4O2/c1-19-12-7-9-13(10-8-12)20-14-15-16-17-18(14)11-5-3-2-4-6-11/h2-10H,1H3 |

InChI Key |

SUTBEHZLUBNRES-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OC2=NN=NN2C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NN=NN2C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis Protocols for 5-(4-Methoxyphenoxy)-1-phenyltetrazole

Protocols for synthesizing the target compound often hinge on the nucleophilic substitution at the 5-position of a pre-formed 1-phenyltetrazole ring. This approach leverages the reactivity of 5-halo-1-phenyltetrazoles as key intermediates.

A primary precursor for the synthesis of this compound is 5-Chloro-1-phenyl-1H-tetrazole . This compound serves as an effective electrophile, allowing for the introduction of the 4-methoxyphenoxy group via nucleophilic aromatic substitution. 5-Chloro-1-phenyl-1H-tetrazole is a solid with a melting point of 120-123 °C. sigmaaldrich.com Its reactivity has been demonstrated in reactions with hydroxyl-containing compounds, such as the reaction with 2-hydroxyacetophenone (B1195853) to form the corresponding 1-phenyl-1H-tetrazol-5-oxy linked product. sigmaaldrich.com This precedent establishes its utility as a precursor for creating aryl ether linkages at the C5 position of the tetrazole ring.

The synthesis of this precursor itself is a critical first step. While various methods exist, they generally rely on the cyclization of precursors that establish the 1-phenyltetrazole core with a leaving group at the 5-position.

Table 1: Properties of Key Precursor

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form | Melting Point (°C) |

|---|---|---|---|---|---|

| 5-Chloro-1-phenyl-1H-tetrazole | 14210-25-4 | C₇H₅ClN₄ | 180.59 | Solid | 120-123 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

The crucial step in this synthetic approach is the formation of the aryl ether bond between the 1-phenyltetrazole core and the 4-methoxyphenol (B1676288) moiety. This transformation is typically accomplished via a nucleophilic substitution reaction where the oxygen atom of 4-methoxyphenol (or its corresponding phenoxide) displaces the chlorine atom from 5-chloro-1-phenyltetrazole.

This reaction is analogous to the classical Williamson ether synthesis , which involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. wikipedia.org In this case, the tetrazole ring activates the C-Cl bond towards nucleophilic attack. To facilitate the reaction, a base is typically used to deprotonate the phenolic hydroxyl group of 4-methoxyphenol, generating the more nucleophilic 4-methoxyphenoxide anion.

Alternative modern methods for aryl ether formation, such as the Ullmann condensation or Buchwald-Hartwig amination -type cross-couplings, could also be adapted. organic-chemistry.org The Ullmann reaction, for instance, traditionally uses copper catalysis to couple an aryl halide with an alcohol or phenol. organic-chemistry.org More recent developments in catalysis have expanded the scope and improved the reaction conditions for such transformations. organic-chemistry.org

Advanced Tetrazole Ring Construction Techniques

An alternative synthetic strategy involves constructing the tetrazole ring as one of the final steps. The most prominent method for forming the tetrazole ring is the [2+3] cycloaddition reaction. nih.gov

The formal [2+3] cycloaddition of an azide (B81097) species to a nitrile is the most direct and widely used method for constructing the 5-substituted tetrazole ring system. acs.org This reaction involves adding an azide (such as sodium azide or trimethylsilyl (B98337) azide) across the carbon-nitrogen triple bond of a nitrile precursor. nih.govacs.org The mechanism can proceed through a concerted [2+3] pathway or a stepwise route involving nucleophilic attack of the azide followed by cyclization, depending on the reactants and conditions. acs.orgyoutube.com For the synthesis of 5-substituted-1H-tetrazoles, this reaction is exceptionally effective. organic-chemistry.org

To synthesize this compound via this route, a suitable nitrile precursor, such as a cyanate (B1221674) derivative of 4-methoxyphenol, would react with phenyl azide.

To overcome the often high activation energy and improve reaction rates and yields, various catalytic systems have been developed for the azide-nitrile cycloaddition. These catalysts can be either homogeneous or heterogeneous and often involve metal salts or complexes. acs.orgnih.gov

Commonly employed catalysts include:

Zinc salts (e.g., ZnCl₂, Zn(OTf)₂): These Lewis acidic salts are effective catalysts, particularly for reactions conducted in water or other protic solvents. organic-chemistry.org

Cobalt complexes: Recently, cobalt(II) complexes have been shown to be highly efficient homogeneous catalysts for the [3+2] cycloaddition of sodium azide to organonitriles. acs.orgnih.gov

Heterogeneous catalysts: Magnetic nanoparticles, such as Fe₃O₄@SiO₂-SO₃H, have been developed as recyclable and environmentally friendly catalysts for this transformation. jsynthchem.com

Table 2: Overview of Catalytic Systems for Tetrazole Synthesis

| Catalyst Type | Example | Key Advantages | Reference |

|---|---|---|---|

| Zinc Salts | Zn(OTf)₂ | Efficient, versatile, can be used in one-pot reactions. | organic-chemistry.org |

| Cobalt Complexes | Co(II) complex with tetradentate ligand | Excellent activity under mild conditions, first examples of homogeneous cobalt catalysis for this reaction. | acs.orgnih.gov |

| Heterogeneous Nanocatalysts | Co–Ni/Fe₃O₄@MMSHS | High yields, short reaction times, recyclable, and environmentally friendly. | rsc.org |

| Copper Catalysts | Cu(II) complexes | Promotes reaction at lower temperatures, good to high yields. | acs.orgnih.govscilit.comnih.gov |

This table summarizes various catalytic approaches for the synthesis of tetrazoles from nitriles and azides.

Copper-based catalysts are particularly noteworthy for their effectiveness in promoting the synthesis of 5-substituted 1H-tetrazoles. scilit.comnih.gov Both Cu(I) and Cu(II) species have been successfully employed. Specifically, Copper(II)-mediated catalysis has been demonstrated using various complexes. For instance, Cu(II)-Schiff base and Cu(II)-salen type complexes are effective in catalyzing tetrazole synthesis. acs.orgnih.gov A novel nanomagnetic tetra-aza bis-Schiff base copper(II) complex has been developed for the green click synthesis of 5-substituted 1H-tetrazoles from aryl nitriles and sodium azide, yielding high selectivity and product yields. nih.gov

The proposed mechanism for copper-catalyzed cycloaddition often involves the in situ formation of a copper azide species. scilit.comnih.gov This intermediate then undergoes the [3+2] cycloaddition with the nitrile. The use of a combined copper and triethylamine (B128534) catalyst system has been found to promote the reaction at relatively low temperatures. nih.gov

[2+3] Cycloaddition Reactions of Nitriles and Azides

Catalytic Systems for Enhanced Efficiency and Selectivity

Heterogeneous Catalysis (e.g., Pd/C, Acidic Resins, Metal-Modified Clays)

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability. While specific examples detailing the synthesis of this compound using these exact catalysts are not prevalent in the literature, the general applicability of these catalysts to tetrazole synthesis is well-documented.

Palladium on Carbon (Pd/C): Palladium catalysis is a powerful tool in organic synthesis. For tetrazoles, palladium-catalyzed three-component coupling reactions have been developed. For instance, the reaction of malononitrile (B47326) derivatives, allyl acetate, and trimethylsilyl azide can proceed smoothly in the presence of a catalytic amount of Pd(PPh₃)₄ to yield 2-allyltetrazoles. nih.gov A proposed key intermediate in such catalytic cycles is a π-allylpalladium azide complex, which undergoes a [3+2] cycloaddition with the cyano compound to form the tetrazole ring. nih.gov Modified chitosan-zeolite supported palladium nanoparticles have also been shown to be effective for synthesizing 5-substituted-1H-tetrazoles.

Acidic Resins: Acidic resins function as solid acid catalysts, activating the nitrile group towards nucleophilic attack by the azide ion. This activation is crucial for accelerating the cycloaddition reaction.

Metal-Modified Clays (B1170129): Natural and synthetic clays, when modified with metal ions, serve as effective and environmentally friendly heterogeneous catalysts. scilit.com For example, montmorillonite (B579905) clays modified with metal ions like Zn²⁺ or Fe³⁺ can catalyze the synthesis of 5-substituted 1-H-tetrazoles from various nitriles and sodium azide. These catalysts are noted for their simple work-up procedures and reusability. scilit.com

Nanoparticle-Based Catalysis

The large surface-area-to-volume ratio of nanoparticles makes them exceptionally efficient catalysts for organic transformations, including tetrazole synthesis. nih.govamerigoscientific.com This approach aligns with green chemistry principles due to high efficiency, selectivity, and catalyst recyclability. nih.govamerigoscientific.com

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles are frequently used as magnetic cores, which allows for easy catalyst recovery using an external magnet. amerigoscientific.com These cores can be functionalized with various catalytic species.

Fe₃O₄@tryptophan–La: This catalyst has been used for the synthesis of 5-substituted tetrazoles from aromatic nitriles and sodium azide under neat (solvent-free) conditions. nih.gov

Fe₃O₄@SiO₂-APTES-TFA: This silica-coated magnetic nanoparticle catalyst provides excellent yields of 5-substituted-1H-tetrazoles in ethanol (B145695) at 80 °C within 4 hours. nih.gov

Copper-based Magnetic Nanocatalysts: Various copper complexes immobilized on magnetic nanoparticles, such as Fe₃O₄@SiO₂-DAQ-Cu(II) and Cu(II)/Fe₃O₄@APTMS-DFX, have been developed for the synthesis of 5-substituted 1H-tetrazoles, offering high yields and reusability for multiple cycles. nanomaterchem.com

Boehmite (γ-AlOOH) Nanoparticles: Boehmite nanoparticles, with their hydrophilic surface rich in hydroxyl groups, are effective catalyst supports. amerigoscientific.com Nanostructures like Pd-SMTU@boehmite and BNPs@Cur-Ni have demonstrated remarkable efficacy in synthesizing 5-substituted tetrazoles with high yields and short reaction times. amerigoscientific.com

Other Nanocatalysts:

Zinc Oxide (ZnO) Nanoparticles: Nanocrystalline ZnO acts as an efficient, recyclable heterogeneous Lewis acid catalyst for the [3+2] cycloaddition of nitriles and sodium azide, typically at temperatures of 120–130 °C. amerigoscientific.com

Silver Nanoparticles (Ag NPs): Ag NPs have been used in dimethylformamide (DMF) at 120 °C to produce 5-substituted 1H-tetrazoles in high yields. The mechanism is believed to involve the activation of the nitrile group by the silver nanoparticles. dergipark.org.tr

Carbon-Based Nanomaterials: Supports like carbon nanotubes (CNTs) and graphene oxide have been used to immobilize catalytically active metals, such as palladium or copper, to create highly stable and recyclable catalysts for tetrazole synthesis. amerigoscientific.com

Interactive Table: Examples of Nanoparticle-Based Catalysis in 5-Substituted-1H-Tetrazole Synthesis

| Catalyst | Substrates | Conditions | Yield | Ref |

| Fe₃O₄-adenine-Zn | 4-chlorobenzonitrile, NaN₃ | PEG, 120 °C, 80 min | 96% | nih.gov |

| Fe₃O₄@l-lysine-Pd(0) | Various nitriles, NaN₃ | - | High | nih.gov |

| Fe₃O₄@chitin | Nitriles, [bmim][N₃] | Solvent-free, 15-120 min | Excellent | rsc.org |

| BNPs@Cur-Ni | Nitriles, NaN₃ | - | High | amerigoscientific.com |

| Nanocrystalline ZnO | Nitriles, NaN₃ | 120-130 °C | 69-82% | amerigoscientific.com |

| Ag NPs | Nitriles, NaN₃ | DMF, 120 °C | up to 93% | dergipark.org.tr |

Microwave-Assisted Synthesis Methodologies

Microwave irradiation has emerged as a powerful technology in organic synthesis, significantly reducing reaction times from hours to minutes. lew.roorganic-chemistry.org This method offers energy efficiency, higher yields, and selective heating. lew.ro

The synthesis of 5-substituted 1H-tetrazoles from nitriles is well-suited for microwave assistance. For example, the conversion of inactive nitriles, which are typically slow to react under conventional heating, can be efficiently achieved. organic-chemistry.org A study demonstrated that using sodium azide and triethylamine hydrochloride in DMF at 130°C under microwave irradiation could produce the desired tetrazole in up to 93% yield in just 2 hours, compared to 40 hours with conventional heating. organic-chemistry.org

Heterogeneous catalysts are often combined with microwave heating to further enhance reaction efficiency. A copper(II) catalyst in N-methyl-2-pyrrolidone (NMP) under controlled microwave heating yielded 5-substituted 1H-tetrazoles in high yields within 3 to 30 minutes. rsc.orgthieme-connect.com This combination of a recyclable catalyst and rapid, energy-efficient heating represents a significant advancement in tetrazole synthesis. lew.rorsc.org

Green Chemistry Approaches in Tetrazole Synthesis

Many of the modern synthetic methodologies for tetrazoles are rooted in the principles of green chemistry, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green approaches include:

Use of Water as a Solvent: Water is an ideal green solvent. The synthesis of 5-substituted 1H-tetrazoles using zinc salts as catalysts can be performed readily in water. organic-chemistry.org This approach is not only environmentally benign but also enhances safety by minimizing the risk of explosion and avoiding the liberation of toxic hydrazoic acid, especially when the reaction is maintained at a slightly alkaline pH. organic-chemistry.org

Solvent-Free (Neat) Reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. Several nanoparticle-catalyzed methods, such as those using Fe₃O₄@chitin, can be performed under solvent-free conditions. rsc.org

Recyclable Catalysts: The use of heterogeneous and nanoparticle-based catalysts that can be easily recovered and reused for multiple reaction cycles is a cornerstone of green synthesis. nih.govamerigoscientific.comrsc.org Catalysts like natural Natrolite zeolite have been employed for the synthesis of 1-substituted tetrazoles under solvent-free conditions, offering a convenient, safe, and fast method with an easy work-up. rsc.org

Energy Efficiency: Microwave-assisted synthesis dramatically reduces energy consumption by shortening reaction times. lew.roorganic-chemistry.org

Mechanistic Studies of Tetrazole Ring Formation

Understanding the reaction mechanism for tetrazole formation from nitriles and azides is crucial for optimizing reaction conditions and catalyst design. The central debate revolves around whether the cycloaddition is a concerted process or occurs in a stepwise manner.

Concerted vs. Stepwise Cycloaddition Pathways

The formation of a tetrazole from a nitrile and an azide is formally a [3+2] cycloaddition reaction. acs.org The exact mechanism, however, can vary depending on the nature of the azide species (e.g., organic azide vs. azide salt) and the reaction conditions. acs.orgacs.org

Concerted Pathway: In a concerted [2+3] cycloaddition, the two new sigma bonds are formed in a single transition state without any intermediate. acs.org This pathway is generally accepted for reactions involving organic azides and highly activated nitriles. acs.orgacs.org Computational studies using density functional theory (DFT) show that for the reaction of nonionic azides (like HN₃) with nitriles, a concerted cycloaddition is the most likely pathway as potential intermediates are not stable. acs.org

Stepwise Pathway: A stepwise mechanism involves the initial nucleophilic attack of the azide anion on the nitrile carbon to form a linear imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. acs.orgnih.gov Claims have been made for both a concerted and a two-step anionic mechanism, but the evidence has often been inconclusive. acs.org For instance, the observation that tetraalkylammonium azide (which provides a "naked" azide anion) is ineffective, while protic ammonium (B1175870) azides work well, argues against a simple anionic two-step mechanism and points to the crucial role of a proton source. acs.org

DFT calculations suggest that when a proton is available, the reaction likely proceeds through a previously unsuspected pathway involving nitrile activation, leading to an imidoyl azide intermediate which then cyclizes. acs.orgnih.gov In nonprotic solvents where a free azide anion is the reactant, both a direct [2+3] cycloaddition and a two-step sequence are possible, though reaction rates are generally lower. acs.org

Role of Nitrile Activation in Reaction Mechanisms

The activation of the nitrile group is a critical factor that dictates the reaction rate and mechanism of tetrazole formation. organic-chemistry.orgyoutube.com The carbon atom of the nitrile is not highly electrophilic, so its activation is necessary to facilitate the attack by the azide nucleophile. youtube.com

Activation can be achieved in several ways:

Protonation (Brønsted Acid Catalysis): In the presence of a proton source, such as ammonium chloride or triethylamine hydrochloride, the nitrile nitrogen is protonated. youtube.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by the azide anion. acs.orgyoutube.com

Coordination to a Lewis Acid: Lewis acids, such as zinc salts (e.g., ZnBr₂, ZnCl₂), aluminum salts, or various transition metal complexes, can coordinate to the lone pair of electrons on the nitrile nitrogen. organic-chemistry.org This coordination serves the same purpose as protonation: it activates the nitrile moiety, leading to a rate enhancement of the cycloaddition. organic-chemistry.org DFT calculations support that nitrile activation is the rate-limiting step in many cases, and the subsequent cyclization of the resulting imidoyl azide is rapid. acs.orgnih.gov

The activation barrier for the reaction correlates strongly with the electron-withdrawing potential of the substituent on the nitrile. nih.gov More electron-withdrawing groups lower the energy of the LUMO of the nitrile, facilitating the reaction with the azide's HOMO and thus lowering the activation barrier. acs.orgnih.gov

Influence of Substituent Electronic Properties on Reaction Barriers and Regioselectivity

The synthesis of 1,5-disubstituted tetrazoles, such as this compound, often involves the reaction of a 5-substituted tetrazole with an arylating agent. The electronic properties of the substituents on both the tetrazole and the arylating agent play a critical role in determining the reaction's activation energy barrier and its regioselectivity—that is, whether the N1 or N2 isomer is formed.

The alkylation or arylation of 5-substituted-1H-tetrazoles can lead to two possible isomers: 1,5-disubstituted and 2,5-disubstituted tetrazoles. acs.org The ratio of these isomers is influenced by a combination of steric hindrance, reaction mechanism (first-order vs. second-order nucleophilic substitution), and the electronic nature of the substituents. rsc.org The reaction can be under either kinetic or thermodynamic control. libretexts.orglibretexts.org At lower temperatures, the kinetically favored product, which forms faster due to a lower activation energy barrier, predominates. libretexts.orgyoutube.com At higher temperatures, the reaction may become reversible, allowing the system to reach equilibrium and favoring the more thermodynamically stable product. libretexts.orglibretexts.org

In the case of this compound, the 4-methoxy group on the phenoxy ring is an electron-donating group (EDG), which increases the electron density of the aryloxy substituent at the C5 position of the tetrazole. Conversely, the nature of substituents on the N1-phenyl ring can be varied. Electron-withdrawing groups (EWGs) on the phenyl ring generally lower the LUMO of the arylating agent, which can facilitate certain reaction pathways. nih.gov

The regioselectivity of N-arylation is a complex phenomenon. Generally, the N2 position of a 5-substituted tetrazole anion is more nucleophilic than the N1 position. However, the N1 position is often less sterically hindered. The electronic nature of the substituent at C5 influences the relative nucleophilicity of the ring nitrogens. An electron-donating group at C5, like the 4-methoxyphenoxy group, would increase the electron density of the tetrazole ring system, affecting the pKa and the nucleophilicity of the nitrogen atoms.

Table 1: Influence of Substituent Electronic Properties on Regioselectivity in Tetrazole N-Arylation

| Substituent on N1-Phenyl Ring | Expected Influence on Reaction Barrier | Predicted Major Isomer (Kinetic Control) | Predicted Major Isomer (Thermodynamic Control) | Rationale |

| Electron-Donating Group (e.g., -OCH₃) | May slightly increase the barrier for some mechanisms. | 2,5-disubstituted | 1,5-disubstituted | The 2,5-isomer often forms faster due to higher nucleophilicity of N2. The 1,5-isomer can be more stable due to reduced steric interactions. |

| No Substituent (-H) | Baseline barrier. | 2,5-disubstituted | 1,5-disubstituted | A balance between electronic and steric effects often leads to a mixture, with conditions determining the final ratio. |

| Electron-Withdrawing Group (e.g., -NO₂) | May decrease the barrier for nucleophilic attack. | 2,5-disubstituted | 1,5-disubstituted | EWGs on the arylating agent make it more electrophilic, potentially accelerating the reaction but regioselectivity remains dependent on conditions. |

This table presents generalized predictions based on established principles of organic chemistry. Actual outcomes can vary based on specific reaction conditions.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound molecule offers multiple sites for chemical modification, allowing for the generation of a library of derivatives. These modifications can be targeted at the phenoxy moiety, the tetrazole core, or the entire molecule can be integrated into more complex structures.

Modifications at the 4-Methoxyphenoxy Moiety

The 4-methoxyphenoxy group is amenable to several chemical transformations, primarily involving the methoxy (B1213986) group itself or the activated aromatic ring.

O-Demethylation: The conversion of the methoxy group to a hydroxyl group is a common transformation. chem-station.com This reaction is valuable as it unmasks a phenolic hydroxyl group, which can serve as a handle for further functionalization. Several reagents can achieve this, though they often require harsh conditions. chem-station.comwikipedia.org

Boron tribromide (BBr₃): This is a powerful Lewis acid that effectively cleaves aryl methyl ethers, typically at low temperatures. chem-station.comwikipedia.org

Hydrobromic acid (HBr): Concentrated HBr at high temperatures can protonate the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

Aluminum chloride (AlCl₃): Another strong Lewis acid that can facilitate demethylation, often requiring heat. chem-station.com

Alkyl thiols: In the presence of a base, nucleophilic thiols like dodecanethiol can be used for demethylation under high-boiling solvent conditions. chem-station.com

Electrophilic Aromatic Substitution: The 4-methoxyphenoxy group is an activating substituent, directing electrophilic attack to the ortho positions (relative to the ether linkage) of the phenoxy ring. wikipedia.orgyoutube.comnumberanalytics.com This allows for the introduction of various functional groups.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the phenoxy ring.

Nitration: Using mild nitrating agents can install a nitro group, which can be subsequently reduced to an amino group, providing another point for derivatization.

Table 2: Selected Derivatization Reactions for the 4-Methoxyphenoxy Moiety

| Reaction | Reagent(s) | Product Functional Group | Position of Modification |

| O-Demethylation | BBr₃ or HBr | Hydroxyl (-OH) | 4-position of the phenoxy ring |

| Halogenation | NBS or NCS | Bromo (-Br) or Chloro (-Cl) | 3- and/or 5-position of the phenoxy ring |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | Nitro (-NO₂) | 3- and/or 5-position of the phenoxy ring |

| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid (e.g., AlCl₃) | Acyl (-COR) | 3- and/or 5-position of the phenoxy ring |

Chemical Transformations of the Tetrazole Core

The tetrazole ring, despite its aromaticity and relative stability, can undergo a variety of chemical transformations, often induced by heat or light. researchgate.netmdpi.com

Thermal or Photochemical Rearrangement: 1,5-disubstituted tetrazoles can rearrange to form other heterocyclic systems. A notable reaction is the Huisgen reaction, where the tetrazole ring, upon acylation and subsequent thermal or photochemical activation, can extrude nitrogen gas to form a 1,3,4-oxadiazole (B1194373). nih.gov The reaction proceeds through a nitrile imine intermediate. nih.gov

Dimroth Rearrangement: This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms. wikipedia.org While classic examples involve 1,2,3-triazoles and pyrimidines, analogous rearrangements can occur in other nitrogen-rich heterocycles under thermal or acidic/basic conditions, potentially leading to isomeric tetrazole structures or other ring systems. nih.govbeilstein-journals.orgresearchgate.net The mechanism typically involves a ring-opening to a linear intermediate followed by re-cyclization. nih.gov

Ring Cleavage: Under certain photochemical conditions, the tetrazole ring can fragment. researchgate.netmdpi.com Depending on the substituents and the environment, this can lead to the formation of various products, including carbodiimides through the extrusion of nitrogen and another small molecule (e.g., sulfur from a tetrazole-thione). mdpi.com

Table 3: Potential Chemical Transformations of the Tetrazole Core

| Transformation | Conditions | Resulting Structure | Key Intermediate |

| Huisgen Reaction | Acylation followed by heat or UV light | 1,3,4-Oxadiazole | Nitrile Imine |

| Dimroth-type Rearrangement | Heat, Acid, or Base | Isomeric Tetrazole or other Heterocycle | Open-chain Diazo Intermediate |

| Photochemical Ring Cleavage | UV Irradiation | Varies (e.g., Carbodiimides) | Nitrene or other reactive species |

Integration into Multicomponent Reactions (MCRs) as Building Blocks

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. nih.govillinois.edu While this compound itself may not be a direct component in common MCRs, it can be functionalized to serve as a valuable building block. For instance, the introduction of an aldehyde group via Swern oxidation of a hydroxymethyl-tetrazole derivative makes it a suitable oxo-component for Passerini and Ugi reactions. beilstein-journals.org

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgnih.govnih.gov A tetrazole-based aldehyde could be used to generate complex peptidomimetics containing the tetrazole scaffold. rsc.org

Ugi-Azide Reaction: This variation of the Ugi reaction replaces the carboxylic acid with an azide source (like TMSN₃), leading directly to the formation of 1,5-disubstituted tetrazoles. mdpi.com This is a primary route for synthesizing such scaffolds in a highly convergent manner.

Passerini Reaction: The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. nih.govrsc.org Similar to the Ugi reaction, a tetrazole-aldehyde building block could be employed to incorporate the tetrazole moiety into diverse molecular architectures. beilstein-journals.orgrsc.org

The integration of the this compound scaffold into MCRs would likely require prior functionalization, for example, by introducing a reactive handle such as an aldehyde, amine, or carboxylic acid onto one of the phenyl rings or by modifying the phenoxy group.

Table 4: Role of Functionalized Tetrazole Building Blocks in Multicomponent Reactions

| Multicomponent Reaction | Required Functional Group on Tetrazole Building Block | Other Reactants | Product Type |

| Ugi-4CR | Aldehyde (-CHO) | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini-3CR | Aldehyde (-CHO) | Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Ugi-Azide | (Forms the tetrazole ring) | Aldehyde, Amine, Isocyanide, Azide Source | 1,5-Disubstituted Tetrazole |

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Analysis (e.g., FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and characterizing the bonding framework of 5-(4-Methoxyphenoxy)-1-phenyltetrazole. By measuring the interaction of infrared radiation or scattered light with the molecule, a unique vibrational fingerprint is obtained. thermofisher.com Analysis of related compounds, such as 5-phenoxy-1-phenyltetrazole and other 5-substituted tetrazoles, provides a basis for assigning the observed vibrational modes. researchgate.netnih.gov

The FTIR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the tetrazole ring, the two aromatic rings (phenyl and phenoxy), and the ether linkage. Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. ijrar.org The tetrazole ring itself has several characteristic vibrations, including N=N stretching and ring breathing modes, which are often observed in the 1640-900 cm⁻¹ range. pnrjournal.com The C-O-C stretching vibrations of the ether linkage are expected to produce strong bands, typically in the 1260-1000 cm⁻¹ region.

Key vibrational modes anticipated for this compound are detailed in the table below, based on data from analogous structures. researchgate.netijrar.orgpnrjournal.comscialert.net

| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl & Phenoxy Rings |

| Aliphatic C-H Stretch (Methoxy) | 2960 - 2840 | -OCH₃ |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Phenyl & Phenoxy Rings |

| Tetrazole Ring Vibrations (N=N, C=N stretch) | 1550 - 1300 | Tetrazole Ring |

| Asymmetric C-O-C Stretch | 1260 - 1200 | Aryl Ether |

| Symmetric C-O-C Stretch | 1080 - 1020 | Aryl Ether |

| C-H Out-of-Plane Bending | 900 - 675 | Phenyl & Phenoxy Rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. encyclopedia.pubdigitaloceanspaces.com For this compound, NMR spectra provide detailed information on the connectivity of atoms and the electronic environment of each part of the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the 1-phenyl group, the 4-methoxyphenoxy group, and the methoxy (B1213986) group itself. The protons on the phenyl ring attached to the tetrazole will typically appear as a multiplet in the aromatic region. The protons on the 4-methoxyphenoxy group will likely present as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The methoxy group protons will give rise to a sharp singlet, typically further upfield. rsc.org

The following table outlines the predicted chemical shifts (δ) for this compound, based on analysis of similar structures. rsc.orgspectrabase.comchemicalbook.comspectrabase.com

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Phenyl-H (ortho, meta, para) | 7.5 - 7.8 | m |

| ¹H | Phenoxy-H (adjacent to O) | 7.0 - 7.2 | d |

| ¹H | Phenoxy-H (adjacent to OCH₃) | 6.9 - 7.0 | d |

| ¹H | Methoxy (-OCH₃) | ~3.8 | s |

| ¹³C | Tetrazole C-5 | ~165 | s |

| ¹³C | Phenoxy C-O | ~156 | s |

| ¹³C | Phenyl C-N | ~134 | s |

| ¹³C | Aromatic C-H | 115 - 131 | d |

| ¹³C | Methoxy (-OCH₃) | ~55 | q |

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques, such as Electrospray Ionization (ESI) and Electron Ionization (EI), are powerful tools for determining the molecular weight and probing the fragmentation patterns of molecules. nih.govchemrxiv.org For this compound, mass spectrometry confirms the molecular formula and provides structural insights through the analysis of fragment ions.

Under mass spectrometric conditions, tetrazole derivatives are known to follow characteristic fragmentation pathways. lifesciencesite.com A common fragmentation involves the elimination of a molecule of nitrogen (N₂), a highly stable neutral loss. Another frequently observed pathway is the cleavage of the bond between the oxygen atom and the tetrazole ring or the loss of the entire phenoxy group. The fragmentation pattern is highly dependent on the ionization method used. nih.govlifesciencesite.com ESI-MS typically produces a protonated molecular ion [M+H]⁺, while EI-MS leads to more extensive fragmentation. lifesciencesite.comnist.gov

Key fragments expected in the mass spectrum of this compound are listed below.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 269.10 | [M+H]⁺ | Protonated molecular ion |

| 241.10 | [M+H - N₂]⁺ | Loss of molecular nitrogen |

| 147.07 | [C₇H₅N₄]⁺ | Cleavage of C-O bond (phenyltetrazole moiety) |

| 123.05 | [C₇H₇O₂]⁺ | Methoxyphenoxy cation |

| 119.06 | [C₆H₅N₃]⁺ | Phenyl azide (B81097) cation from rearrangement |

| 77.04 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Studies of Related 5-Substituted 1-Phenyltetrazoles for Structural Elucidation

Structural data from related compounds like 1-benzyl-5-amino-1H-tetrazole and 5-phenoxy-1-phenyltetrazole indicate that the bond lengths within the tetrazole ring are intermediate between single and double bonds, consistent with aromatic character. researchgate.netacademie-sciences.fr The geometry around the ether linkage and the relative orientation of the phenoxy group can also be inferred from these related structures. This comparative analysis is crucial for building a reliable model of the molecule's spatial arrangement. academie-sciences.fr

The table below summarizes typical structural parameters for the 1-phenyltetrazole core, derived from X-ray diffraction data of analogous compounds. academie-sciences.frbeilstein-journals.org

| Structural Parameter | Typical Value | Description |

|---|---|---|

| N1-N2 Bond Length | ~1.34 Å | Bond within the tetrazole ring |

| N2-N3 Bond Length | ~1.29 Å | Bond within the tetrazole ring |

| N3-N4 Bond Length | ~1.35 Å | Bond within the tetrazole ring |

| N4-C5 Bond Length | ~1.32 Å | Bond within the tetrazole ring |

| C5-N1 Bond Length | ~1.35 Å | Bond within the tetrazole ring |

| N1-C(phenyl) Bond Length | ~1.44 Å | Bond connecting phenyl and tetrazole rings |

| Phenyl-Tetrazole Dihedral Angle | 30° - 50° | Twist between the two rings |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT methods are widely used to investigate the properties of tetrazole derivatives by approximating the complex many-electron problem to one concerning the electron density.

The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the most likely to accept electrons (electrophilicity). edu.krd The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.comnih.gov A smaller gap generally implies higher reactivity.

For tetrazole derivatives, DFT calculations are commonly employed to determine these parameters. For instance, a theoretical study on the related compound 5-(4-chlorophenyl)-1H-tetrazole using the B3LYP/6-311++G(d,p) level of theory provided insights into its electronic structure. researchgate.net The HOMO in such systems is typically distributed over the phenyl ring and the tetrazole core, while the LUMO is also localized across these aromatic systems.

From these energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Table 1: Representative Calculated Electronic Properties for a Phenyltetrazole Derivative (5-(4-chlorophenyl)-1H-tetrazole) Data sourced from a DFT study at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -7.14 | Highest Occupied Molecular Orbital Energy |

| ELUMO | -1.39 | Lowest Unoccupied Molecular Orbital Energy |

| Energy Gap (ΔE) | 5.75 | Indicator of Chemical Reactivity and Stability |

| Electronegativity (χ) | 4.265 | Measures Electron-Attracting Power |

| Chemical Hardness (η) | 2.875 | Resistance to Charge Transfer |

| Electrophilicity Index (ω) | 3.155 | Global Electrophilic Nature |

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. growingscience.com Theoretical predictions for both ¹H and ¹³C NMR spectra can be compared with experimental data to validate molecular structures. Studies on various 5-aryloxy-(1H)-tetrazoles have demonstrated good agreement between chemical shifts calculated at the B3LYP/6-311G(d,p) level and experimental values. conicet.gov.ar For 5-(4-Methoxyphenoxy)-1-phenyltetrazole, calculations would predict distinct signals for the protons and carbons of the phenyl, methoxy (B1213986), and phenoxy groups, providing a theoretical fingerprint of the molecule.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed by performing a frequency analysis on the optimized molecular geometry. These calculations help in the assignment of complex experimental spectra. A combined experimental and theoretical study on the closely related 5-ethoxy-1-phenyl-1H-tetrazole utilized DFT (B3LYP/6-311++G(d,p)) to calculate its harmonic vibrational frequencies. nih.gov The results allowed for a detailed assignment of the experimental IR bands, including stretching (ν), bending (δ), and torsion (τ) modes of the phenyl and tetrazole rings, as well as the ether linkage. A similar analysis for this compound would be expected to identify characteristic vibrational modes.

Table 2: Representative Calculated Vibrational Frequencies for a Related Tetrazole (5-ethoxy-1-phenyl-1H-tetrazole) Data from a DFT study at the B3LYP/6-311++G(d,p) level. nih.gov

| Mode Description | Calculated Wavenumber (cm-1) |

|---|---|

| ν(C-H)phenyl | 3080 - 3100 |

| ν(C=C)phenyl | 1598, 1495 |

| ν(N=N)tetrazole | 1460, 1390 |

| ν(C-O-C)ether | 1245, 1040 |

| Ring Torsion/Bending | 700 - 800 |

Computational methods are invaluable for exploring the three-dimensional structure of molecules.

Conformational Analysis: this compound possesses conformational flexibility, primarily around the C-O-C ether linkage and the bond connecting the phenyl ring to the tetrazole. Computational studies on analogous structures, such as 5-ethoxy-1-phenyl-1H-tetrazole, have used DFT to map the potential energy surface by systematically rotating these bonds. nih.gov Such analyses reveal the lowest energy conformers (ground states) and the energy barriers to rotation between them. X-ray crystallography studies have definitively established the solid-state conformation of this compound, showing that the tetrazole and phenyl rings are nearly perpendicular to each other. conicet.gov.ar Computational geometry optimization in the gas phase or with solvent models can predict whether this solid-state structure corresponds to the lowest-energy conformation in other phases.

Tautomerism: Tetrazoles can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers for 5-substituted tetrazoles. While the target compound is a 1,5-disubstituted tetrazole, precluding this specific tautomerism, related studies on monosubstituted 5-aryloxytetrazoles show that DFT calculations can accurately predict the relative stabilities of different tautomers. conicet.gov.ar These studies typically find that the relative energies, and thus the equilibrium populations, are sensitive to the solvent environment, with polar solvents often favoring one form over another.

Molecular Modeling and Simulation Approaches

Beyond the properties of a single molecule, computational modeling can elucidate how molecules interact with each other, which is crucial for understanding their solid-state properties.

While a specific Hirshfeld analysis for this compound is not available in the literature, studies on other substituted phenyltetrazoles provide a clear picture of the expected interactions. scirp.orgmdpi.com For a molecule like this, the analysis would likely reveal:

H···H contacts: Typically the most abundant interaction, covering a large surface area.

C···H/H···C contacts: Arising from the interactions between the aromatic rings (π-stacking or edge-to-face interactions).

O···H/H···O contacts: Involving the methoxy and ether oxygen atoms, indicating weak hydrogen bonding.

N···H/H···N contacts: Involving the nitrogen atoms of the tetrazole ring.

This analysis provides a quantitative understanding of the forces that govern the crystal packing and stability.

Computational Elucidation of Reaction Mechanisms

DFT is frequently used to investigate the mechanisms of chemical reactions, including thermal decompositions and photochemical processes. By calculating the energies of reactants, products, transition states, and intermediates, a complete potential energy surface for a reaction can be mapped.

For example, the photodegradation mechanism of a related compound, 1-phenyl-4-allyl-tetrazol-5-one, was studied in detail using DFT and time-dependent DFT (TD-DFT). uc.ptresearchgate.net The calculations validated a proposed experimental mechanism involving the formation of a triplet biradical intermediate after the extrusion of a nitrogen molecule. The study successfully located transition states and reaction intermediates, providing a step-by-step energetic profile of the reaction pathway. uc.pt Such computational approaches could be applied to understand the thermal stability and decomposition pathways of this compound, predicting likely fragmentation patterns and the energies required to initiate them.

Transition State Characterization for Synthetic Pathways

Detailed computational studies characterizing the transition states for the synthetic pathways of this compound are not extensively available in the current scientific literature. The synthesis of 5-aryloxytetrazoles typically involves the reaction of a 1-phenyl-1H-tetrazol-5-yl sulfone with a corresponding phenol or the reaction of cyanogen (B1215507) bromide with sodium azide (B81097) and a substituted phenol. Elucidating the precise mechanism of these reactions through computational means would involve identifying the transition state structures, which represent the highest energy point along the reaction coordinate.

For a comprehensive understanding, such studies would typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to model the geometric and electronic structure of the transition states. Key parameters that would be characterized include the imaginary frequency corresponding to the reaction coordinate, bond lengths and angles of the forming and breaking bonds, and the activation energy barrier. This information is critical for optimizing reaction conditions and understanding the factors that control the reaction rate and selectivity. Future computational work in this area would be invaluable for refining the synthesis of this compound and other related aryloxytetrazoles.

Reaction Pathway Evolution on Potential Energy Surfaces

The evolution of a chemical reaction can be visualized on a potential energy surface (PES), which maps the energy of a system as a function of the geometric coordinates of its atoms. A thorough computational analysis of the synthetic routes to this compound would involve mapping out the entire reaction pathway on a PES. This would reveal the energetic profiles of the reaction, including the relative energies of reactants, intermediates, transition states, and products.

Currently, specific studies detailing the potential energy surfaces for the synthesis of this compound are scarce. Such an investigation would provide a deeper understanding of the reaction mechanism, highlighting the most favorable reaction pathways and identifying any potential intermediates. By tracing the minimum energy path on the PES, chemists can gain insights into the step-by-step transformation of reactants into products. This knowledge is instrumental in predicting the feasibility of a reaction and in designing more efficient synthetic strategies.

Photochemical Reaction Mechanism Simulations (e.g., Photoextrusion, Biradical Intermediates)

In contrast to its synthesis, the photochemical behavior of 5-aryloxytetrazoles, including analogs of this compound, has been the subject of theoretical investigations. These studies have provided significant insights into the mechanisms of their photochemical decomposition.

Upon UV irradiation, 5-aryloxytetrazoles are known to undergo photoextrusion of molecular nitrogen (N₂). Computational simulations, often using DFT methods, have been employed to model this process. For the related compound 5-ethoxy-1-phenyl-1H-tetrazole, theoretical studies have shown that in situ UV irradiation leads to unimolecular decomposition, primarily yielding ethylcyanate and phenylazide. conicet.gov.ar This suggests a cleavage of the tetrazole ring.

A key aspect of these photochemical reactions is the potential involvement of biradical intermediates. Theoretical studies on the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one have validated a mechanism involving the formation of a triplet biradical intermediary following the photoextrusion of molecular nitrogen. uc.ptresearchgate.net This biradical intermediate can then undergo further rearrangements. The mechanism is often initiated from the triplet state of the tetrazole, which is populated via intersystem crossing from the initially excited singlet state. uc.pt

The reaction pathway on the triplet state potential energy surface has been characterized for analogous systems. uc.pt These simulations help in understanding the energetics of the formation of these transient species and their subsequent reactions. The nature of the substituents on the phenyl and phenoxy rings can influence the stability and reactivity of these biradical intermediates, thereby affecting the final product distribution.

| Compound | Intermediate/Transition State | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| 1-phenyl-4-allyl-tetrazol-5-one | Triplet Biradical Intermediate (M1) | DFT (M06-HF, B3LYP, PBE0) | Formation follows photoextrusion of N₂. The intramolecular proton transfer occurs at a later stage after cyclization of the allyl group on this intermediate. | uc.ptresearchgate.net |

| 5-ethoxy-1-phenyl-1H-tetrazole | Photoproducts | DFT (B3LYP/6-311++G(d,p)) | Major photoproducts are ethylcyanate and phenylazide, resulting from the cleavage of the tetrazole ring. | conicet.gov.ar |

Mechanistic Reaction Studies of 5 4 Methoxyphenoxy 1 Phenyltetrazole

Catalytic Hydrogenolysis Kinetics and Mechanisms

The catalytic transfer hydrogenolysis of aryl tetrazolyl ethers, including 5-(4-methoxyphenoxy)-1-phenyltetrazole, has been a subject of detailed kinetic investigation. rsc.org This reaction typically involves the cleavage of the C-O bond, yielding an arene and a tetrazolone derivative, facilitated by a catalyst and a hydrogen donor. rsc.org

Analogies to Enzyme Kinetics in Heterogeneous Catalysis

The kinetics of this heterogeneous catalytic transfer hydrogenolysis exhibit striking resemblances to certain enzyme-catalyzed reactions, such as those involving chymotrypsin. rsc.org The observed "burst" kinetics, followed by a steady-state rate, is a classic feature of many enzymatic processes where an initial rapid product formation is followed by a slower, rate-limiting step, often the release of a product from the enzyme's active site. rsc.org

The donor-catalyst-acceptor model for this reaction is analogous to an enzyme-substrate-cofactor system. rsc.org Furthermore, the system displays characteristics of competitive inhibition, where different substrates compete for the active sites on the catalyst surface, similar to how competitive inhibitors vie with substrates for an enzyme's active site. rsc.org

Regioselective Reactivity Studies of the Tetrazole Ring and Substituents (e.g., Reaction with Pentafluoropyridine)

While specific studies detailing the reaction of this compound with pentafluoropyridine (B1199360) are not prominently documented, the expected reactivity can be inferred from analogous reactions. The reaction of pentafluoropyridine with various nucleophiles is known to be highly regioselective.

In a related study, the reaction of pentafluoropyridine with 1-methyl-tetrazole-5-thiol, a tetrazole-based nucleophile, was investigated. This reaction results in the selective substitution of the fluorine atom at the 4-position (para to the ring nitrogen) of the pentafluoropyridine ring, yielding 4-(1-methyl-1H-tetrazol-5-ylthio)-2,3,5,6-tetrafluoropyridine. rsc.org This high regioselectivity is attributed to the strong activation of the 4-position by the electron-withdrawing effect of the pyridine (B92270) nitrogen atom. rsc.org By analogy, it is anticipated that the reaction of this compound, acting as an oxygen nucleophile via its phenoxy group (or potentially through a deprotonated form), would also preferentially attack the 4-position of pentafluoropyridine to yield a 4-substituted tetrafluoropyridine derivative.

Ring Transformation and Degradation Mechanisms of Tetrazoles

Detailed experimental studies on the specific ring transformation and degradation mechanisms for this compound are not extensively available in the reviewed scientific literature. The stability and degradation pathways of tetrazole rings are highly dependent on their substitution patterns and the reaction conditions applied. For instance, the photolysis of 2-phenyltetrazole and 5-phenyltetrazole proceeds through different mechanisms, yielding phenylcyanamide (B1618024) and phenylcarbene, respectively, highlighting the influence of the substituent position. rsc.orgacs.org Without direct studies, predicting the specific degradation products or ring transformation mechanisms for the 1,5-disubstituted 5-phenoxy structure remains speculative. Tetrazoles are generally considered metabolically stable, which is an advantage in drug design. nih.govmdpi.com

Thermally Induced Rearrangements (e.g., to 1,3,4-Oxadiazoles)

The thermal behavior of 5-aryloxy-1-phenyltetrazoles, including the subject compound this compound, is characterized by a significant rearrangement reaction that occurs upon heating. This process typically involves the extrusion of a molecule of nitrogen and results in the formation of a stable five-membered heterocyclic ring, a 1,3,4-oxadiazole (B1194373). While many synthetic approaches to 1,3,4-oxadiazoles require harsh conditions or specific oxidizing agents, the thermal decomposition of tetrazole derivatives provides a direct intramolecular route. nih.govnih.gov

The generally accepted mechanism for this transformation proceeds through a critical, highly reactive intermediate known as a nitrile imine. The key steps are as follows:

Nitrogen Extrusion: Upon heating, the tetrazole ring of this compound becomes thermally unstable. The weakest bonds within the ring, specifically the N1-N2 and N3-N4 bonds, cleave, leading to the irreversible elimination of a stable dinitrogen (N₂) molecule.

Formation of a Nitrile Imine Intermediate: The loss of nitrogen generates a transient, 1,3-dipolar species called a nitrile imine. For the subject compound, this would be N-phenyl-C-(4-methoxyphenoxy)nitrile imine. This intermediate is highly reactive and does not persist in the reaction medium.

Intramolecular 1,5-Dipolar Cyclization: The nitrile imine intermediate immediately undergoes a rapid intramolecular cyclization. The nucleophilic oxygen atom of the 4-methoxyphenoxy group attacks the electrophilic carbon atom of the nitrile imine moiety. This electrocyclization event is a type of 1,5-dipolar cyclization, often referred to as a Huisgen reaction, which forms the stable 1,3,4-oxadiazole ring.

The final product of this thermal rearrangement is 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. The reaction is typically clean and proceeds in high yield, driven by the formation of the thermodynamically stable nitrogen gas and the aromatic oxadiazole ring system.

Table 1: Proposed Thermal Rearrangement of this compound

| Reactant | Key Intermediate | Product | Reaction Type |

| This compound | N-phenyl-C-(4-methoxyphenoxy)nitrile imine | 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | Thermolysis, Intramolecular 1,5-Dipolar Cyclization |

Photochemically Induced Transformations (e.g., UV-activated Cyclization)

The photochemical behavior of 5-alkoxy-1-phenyltetrazoles has been investigated through matrix isolation studies, which provide insight into the primary decomposition pathways upon UV irradiation. nih.govnih.gov These studies on closely related analogues, such as 5-methoxy-1-phenyl-1H-tetrazole and 5-ethoxy-1-phenyl-1H-tetrazole (5EPT), reveal that the molecule undergoes unimolecular decomposition through distinct fragmentation channels rather than a simple cyclization. nih.govresearchgate.net

When subjected to UV light (e.g., λ > 235 nm) in an inert matrix, two primary competing fragmentation pathways have been identified for analogous 5-alkoxy-1-phenyltetrazoles. nih.govnih.govresearchgate.net

Major Fragmentation Pathway: The predominant photochemical reaction involves the cleavage of the C(5)-N(1) and N(3)-N(4) bonds of the tetrazole ring. nih.gov This fragmentation leads to the formation of two separate molecules: phenylazide and the corresponding cyanate (B1221674) ester. nih.govnih.gov For this compound, this pathway would yield phenylazide and 4-methoxyphenyl (B3050149) cyanate. nih.gov The phenylazide produced can undergo further photochemical reactions to yield other products. nih.gov

Minor Fragmentation Pathway: A secondary, less common pathway involves the direct extrusion of molecular nitrogen (N₂) resulting from the cleavage of the N(1)-N(2) and N(3)-N(4) bonds. nih.gov This process leads to the formation of a highly strained and anti-aromatic diazirene ring. For the title compound, this would result in the formation of 3-(4-methoxyphenoxy)-1-phenyl-1H-diazirene, a species that has been identified spectroscopically in analogous systems. nih.govnih.gov

While direct UV-activated cyclization of the parent structure is not the primary observed route, studies on other substituted tetrazoles show that photochemical methods can induce cyclization. For instance, the photolysis of 5-allyloxy-1-aryltetrazoles at 254 nm results in nitrogen extrusion followed by an intramolecular cyclization to form N-phenyl-1,3-oxazines. nih.govresearchgate.net Furthermore, UV activation has been successfully employed in flow chemistry to synthesize 1,3,4-oxadiazoles from 5-substituted tetrazoles and carboxylic acids, demonstrating that UV energy can facilitate the formation of the nitrile imine intermediate necessary for cyclization. nih.govnih.govresearchgate.net

Table 2: Summary of Photochemical Transformation Products Observed for Analogous 5-Alkoxy-1-phenyltetrazoles

| Pathway | Bonds Cleaved | Products | Supporting Evidence |

| Major Fragmentation | C(5)-N(1) & N(3)-N(4) | Phenylazide + Alkyl/Aryl Cyanate | Matrix isolation IR spectroscopy of 5-ethoxy-1-phenyl-1H-tetrazole. nih.govnih.gov |

| Minor Fragmentation | N(1)-N(2) & N(3)-N(4) | Diazirene Derivative + N₂ | Identification of 3-ethoxy-1-phenyl-1H-diazirene as a minor photoproduct. nih.govnih.gov |

| Intramolecular Cyclization | N/A (in different systems) | 1,3-Oxazines | Observed in photolysis of 5-allyloxy-1-aryltetrazoles. nih.govresearchgate.net |

Advanced Applications in Chemical Sciences

Role in Coordination Chemistry and Ligand Design

There is no specific information available in the searched scientific literature regarding the use of 5-(4-Methoxyphenoxy)-1-phenyltetrazole as a ligand in coordination chemistry.

However, the tetrazole moiety, in general, is recognized for its ability to act as a versatile ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen-rich tetrazole ring can coordinate to metal ions in various modes, similar to a carboxylate group, making it an effective metal chelator. acs.org For instance, different tetrazole-containing ligands, such as 5,5′-(1,4-phenylene)bis(1H-tetrazole), have been used to synthesize complexes with transition metals like cobalt, nickel, and zinc, forming diverse structural motifs, including cluster-based secondary building units and chain-based structures. rsc.org The specific stereoelectronic properties of the substituents at the 1- and 5-positions of the tetrazole ring play a crucial role in determining the resulting coordination geometry and the properties of the final complex.

Catalytic Applications (e.g., as a component in organic or organometallic catalysis)

No specific catalytic applications for this compound have been reported in the reviewed literature.

The broader class of tetrazole derivatives has been explored in catalysis. For example, novel and environmentally friendly heterogeneous nano-catalysts containing Schiff base coordinated Cu(II) have been developed for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives. nih.gov These catalytic systems have shown high efficiency in aqueous media and under mild temperatures. nih.gov Additionally, the synthesis of 1,5-disubstituted tetrazoles can be achieved through various catalytic methods, including Ugi-azide four-component reactions, which are amenable to creating large libraries of compounds for screening purposes. mdpi.comrsc.org

A study on the synthesis of 5-substituted 1H-tetrazoles utilized humic acid as an efficient and recyclable catalyst for the reaction between aldehydes, hydroxylamine (B1172632) hydrochloride, and sodium azide (B81097) in water. researchgate.net This highlights the ongoing research into green and sustainable catalytic methods for producing tetrazole compounds.

Table 1: Comparison of Solvents for the Synthesis of 5-phenyl-1H-tetrazole

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | CH3CN | 65 |

| 2 | DMF | 70 |

| 3 | DMSO | 75 |

| 4 | EtOH | 80 |

| 5 | Toluene | 0 |

| 6 | Water | 92 |

This data is for the synthesis of 5-phenyl-1H-tetrazole using a humic acid catalyst and is provided for general context on tetrazole synthesis. researchgate.net

Development of Chemical Probes and Responsive Materials (based on specific chemical properties)

There is no direct evidence of this compound being used in the development of chemical probes or responsive materials.

However, the tetrazole scaffold is a key component in the design of photoactivatable and fluorescent probes. Aryl tetrazoles can undergo photolytic cleavage upon UV irradiation to generate highly reactive nitrile imine intermediates. rsc.org This photoreactivity is harnessed in "photoclick chemistry" for applications in biomolecular labeling. rsc.orgnih.gov For instance, tetrazole-based probes have been developed for the selective and reversible sensing of peroxynitrite, a reactive oxygen species, in cellular environments. digitellinc.com Other research has focused on creating tetrazole-based probes for integrated phenotypic screening and affinity-based proteome profiling to identify cellular targets of bioactive molecules. nih.gov The photochemical transformation of tetrazoles can lead to the formation of fluorescent products, making them useful as "turn-on" fluorescent reporters in biological studies. nih.govacs.org

Material Science Applications (e.g., photography, electronics)

Specific material science applications for this compound are not described in the available literature.

Tetrazole derivatives, in general, have found utility in various areas of material science. Due to their high enthalpy of formation, certain tetrazoles are investigated as energetic materials, such as explosives and propellant components. wikipedia.org In the field of photography, polymeric tetrazoles have been used as antifogging agents and stabilizers in silver halide emulsions. google.com The tetrazole moiety helps to prevent the formation of fog without negatively impacting other sensitometric properties of the photographic material. google.com Furthermore, the photochemical properties of tetrazoles make them suitable for photoimaging applications. mdpi.com

Q & A

Q. What crystallographic techniques elucidate the solid-state behavior of this compound?

- Methodology :

- Single-Crystal XRD : Determine space groups (e.g., P2₁/c) and hydrogen-bonding networks. For example, methoxy groups often form C–H···O interactions stabilizing crystal lattices .

- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphs or amorphous content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.